molecular formula C17H22N2O2 B4962788 N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide

N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide

Cat. No.: B4962788
M. Wt: 286.37 g/mol
InChI Key: DKFMLZKSYBLYGN-UHFFFAOYSA-N
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Description

N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is a synthetic organic compound that features a piperidine moiety attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide group

Properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(13-5-4-6-13)18-15-9-7-14(8-10-15)17(21)19-11-2-1-3-12-19/h7-10,13H,1-6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFMLZKSYBLYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to the Phenyl Ring: The piperidine moiety is then attached to a phenyl ring via a carbonyl linkage, often using coupling reagents such as carbodiimides.

    Formation of the Cyclobutanecarboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of functional groups such as halides or nitro groups on the phenyl ring.

Scientific Research Applications

N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for the design of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with binding sites on proteins, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into specific binding pockets, influencing pathways related to its intended application.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-(piperidine-1-carbonyl)phenyl}cyclobutanecarboxamide
  • 4-[4-(piperidine-1-carbonyl)phenyl]phenol

Uniqueness

N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is unique due to its combination of a piperidine moiety with a cyclobutanecarboxamide group This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds

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